molecular formula C25H23FN2O2S B2829273 6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895647-02-6

6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2829273
CAS No.: 895647-02-6
M. Wt: 434.53
InChI Key: MWAVIFFHSTUTNL-UHFFFAOYSA-N
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Description

6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of an ethyl group at the 6th position, a 4-fluorobenzyl group attached to the nitrogen atom, and a tosyl group at the 3rd position of the quinoline ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Scientific Research Applications

6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the available sources .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available in the sources I found .

Future Directions

The future directions for the research and development of this compound are not explicitly mentioned in the available sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as the catalyst.

    Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached to the nitrogen atom through nucleophilic substitution using 4-fluorobenzyl chloride and a suitable base such as sodium hydride.

    Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(4-fluorobenzyl)quinolin-4-amine
  • 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Uniqueness

6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and biological activity. The combination of the ethyl, 4-fluorobenzyl, and tosyl groups in the quinoline framework makes this compound distinct from other similar compounds.

Properties

IUPAC Name

6-ethyl-N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2S/c1-3-18-8-13-23-22(14-18)25(28-15-19-6-9-20(26)10-7-19)24(16-27-23)31(29,30)21-11-4-17(2)5-12-21/h4-14,16H,3,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAVIFFHSTUTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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